2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine
CAS No.:
Cat. No.: VC15881071
Molecular Formula: C9H19N3O2Si2
Molecular Weight: 257.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19N3O2Si2 |
|---|---|
| Molecular Weight | 257.44 g/mol |
| IUPAC Name | trimethyl-[(4-trimethylsilyloxy-1,3,5-triazin-2-yl)oxy]silane |
| Standard InChI | InChI=1S/C9H19N3O2Si2/c1-15(2,3)13-8-10-7-11-9(12-8)14-16(4,5)6/h7H,1-6H3 |
| Standard InChI Key | JDYHJVXTXXLEIW-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)OC1=NC(=NC=N1)O[Si](C)(C)C |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s core consists of a symmetric 1,3,5-triazine ring (C₃N₃), where two oxygen atoms at the 2- and 4-positions are bonded to trimethylsilyl (-Si(CH₃)₃) groups . This configuration creates a planar aromatic system with electron-withdrawing silyloxy substituents, reducing the basicity of the triazine nitrogen atoms compared to unmodified analogs . The third position (6-) remains unsubstituted, providing a potential site for further functionalization.
Table 1: Key Identifiers of 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 59957-74-3 | |
| Molecular Formula | C₉H₂₁N₃O₂Si₂ | |
| Molecular Weight | 259.53 g/mol | Calculated |
| IUPAC Name | 2,4-Bis(trimethylsilyloxy)-1,3,5-triazine |
Spectroscopic Characteristics
While experimental spectral data for this specific compound is limited in the provided sources, related silylated triazines exhibit distinct signatures:
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¹H NMR: Trimethylsilyl protons resonate as singlets near δ 0.2–0.4 ppm, while triazine ring protons (if present) appear downfield due to deshielding .
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¹³C NMR: The silyloxy carbons (Si-CH₃) show signals around δ 1–2 ppm, and triazine carbons resonate between δ 150–170 ppm .
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IR Spectroscopy: Strong Si-O-C stretches appear at 1000–1100 cm⁻¹, and triazine ring vibrations occur near 1500 cm⁻¹ .
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via stepwise silylation of cyanuric acid (1,3,5-triazine-2,4,6-triol) under controlled conditions. A plausible route involves:
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Partial Silylation: Treating cyanuric acid with 2 equivalents of chlorotrimethylsilane (Me₃SiCl) in the presence of a base (e.g., triethylamine) to selectively protect two hydroxyl groups .
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Purification: Isolation via fractional crystallization or chromatography yields the bis-silylated product, avoiding over-silylation to the trisubstituted derivative .
Key Reaction:
Reactivity Profile
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Hydrolysis: The silyl ether groups hydrolyze in aqueous or alcoholic media, regenerating hydroxyl groups and releasing hexamethyldisiloxane .
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Electrophilic Substitution: The electron-deficient triazine ring undergoes nucleophilic attack at the 6-position, enabling functionalization with amines, thiols, or alkoxides .
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Thermal Stability: Decomposition above 200°C releases trimethylsilanol and forms cyanuric acid residues .
Applications and Industrial Relevance
Protective Group in Organic Synthesis
The silyloxy groups serve as temporary protecting groups for hydroxyl functionalities in multi-step syntheses. For example, in nucleotide chemistry, they shield reactive -OH sites during phosphorylation or glycosylation reactions .
Precursor to Functionalized Triazines
Controlled hydrolysis or substitution at the 6-position generates derivatives like:
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2,4-Dihydroxy-6-substituted-1,3,5-triazines: Used as ligands in coordination polymers .
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Silyl-Protected Intermediates: For drug candidates targeting kinases or viral proteases .
Challenges and Limitations
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